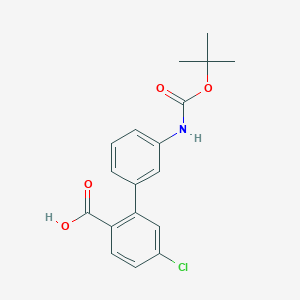
5-(3-BOC-Aminophenyl)-2-chlorobenzoic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-BOC-Aminophenyl)-2-chlorobenzoic acid (5-BOC-APC) is a synthetic, organic compound that has been used in a variety of scientific research applications. It is a versatile and important molecule that has been used in various biochemical and physiological experiments. This article will provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions for 5-BOC-APC research.
Wissenschaftliche Forschungsanwendungen
5-(3-BOC-Aminophenyl)-2-chlorobenzoic acid, 95% has been used in a variety of scientific research applications. It has been used as a substrate in enzymatic assays to measure the activity of enzymes such as tyrosinase and lipoxygenase. It has also been used as a substrate in the study of enzyme kinetics and as a reagent in the synthesis of other compounds. In addition, 5-(3-BOC-Aminophenyl)-2-chlorobenzoic acid, 95% has been used in the study of the structure and function of proteins, such as the enzyme glucose-6-phosphate isomerase.
Wirkmechanismus
The mechanism of action of 5-(3-BOC-Aminophenyl)-2-chlorobenzoic acid, 95% is not fully understood. However, it is believed that the compound binds to the active site of an enzyme, resulting in a conformational change that leads to the enzyme’s catalytic activity. This binding is thought to be mediated by hydrogen bonding and hydrophobic interactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-BOC-Aminophenyl)-2-chlorobenzoic acid, 95% are not fully understood. However, it has been shown to inhibit the activity of tyrosinase and lipoxygenase, two enzymes involved in the metabolism of fatty acids. In addition, 5-(3-BOC-Aminophenyl)-2-chlorobenzoic acid, 95% has been shown to inhibit the activity of glucose-6-phosphate isomerase, an enzyme involved in the metabolism of glucose.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 5-(3-BOC-Aminophenyl)-2-chlorobenzoic acid, 95% in laboratory experiments has several advantages. It is a relatively stable compound, making it suitable for long-term storage. It is also relatively inexpensive and easy to synthesize. In addition, it can be used in a variety of biochemical and physiological experiments.
However, there are also some limitations to the use of 5-(3-BOC-Aminophenyl)-2-chlorobenzoic acid, 95% in laboratory experiments. It is not soluble in water, making it difficult to use in aqueous solutions. In addition, it is not a very potent inhibitor of enzymes, making it less effective than other compounds in some assays.
Zukünftige Richtungen
There are a number of potential future directions for 5-(3-BOC-Aminophenyl)-2-chlorobenzoic acid, 95% research. One potential direction is to further explore its mechanism of action and biochemical and physiological effects. In addition, further research could be conducted to identify new applications for 5-(3-BOC-Aminophenyl)-2-chlorobenzoic acid, 95%. Finally, further research could be conducted to develop more potent inhibitors of enzymes using 5-(3-BOC-Aminophenyl)-2-chlorobenzoic acid, 95% as a starting point.
Synthesemethoden
5-(3-BOC-Aminophenyl)-2-chlorobenzoic acid, 95% is synthesized through a multi-step process. The first step is the condensation reaction of 3-bromo-4-methoxybenzaldehyde with 2-chlorobenzoic acid. This reaction is catalyzed by a base, such as sodium hydroxide, and yields 5-(3-BOC-Aminophenyl)-2-chlorobenzoic acid. The second step involves the hydrolysis of the intermediate product to yield the desired 5-(3-BOC-Aminophenyl)-2-chlorobenzoic acid, 95%.
Eigenschaften
IUPAC Name |
2-chloro-5-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO4/c1-18(2,3)24-17(23)20-13-6-4-5-11(9-13)12-7-8-15(19)14(10-12)16(21)22/h4-10H,1-3H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVQHCXMKVVQCCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CC(=C(C=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-BOC-Aminophenyl)-2-chlorobenzoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Nitro-3-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95%](/img/structure/B6412426.png)










